The Synthesis of Molnupiravir (EIDD-2801) from Cytidine: A Technical Guide
The Synthesis of Molnupiravir (EIDD-2801) from Cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molnupiravir (EIDD-2801), an orally bioavailable antiviral drug, has garnered significant attention for its potential in treating COVID-19.[1][2] Its synthesis, starting from the readily available and inexpensive nucleoside cytidine, has been a key focus for scalable and cost-effective manufacturing.[3][4] This technical guide provides an in-depth overview of the primary synthetic pathways of Molnupiravir from cytidine, complete with experimental details and quantitative data.
Introduction to Synthetic Strategies
The synthesis of Molnupiravir from cytidine primarily revolves around two key transformations: the acylation of the 5'-hydroxyl group of the ribose sugar and the hydroxamination of the C4 position of the cytidine base.[5] Researchers have explored different sequences and methodologies for these steps, leading to various synthetic routes with distinct advantages in terms of yield, purity, and scalability.[3][4] Two prominent approaches are the two-step enzymatic route and a four-step chemical synthesis.
Two-Step Synthesis Pathway from Cytidine
A highly efficient and chromatography-free two-step synthesis of Molnupiravir from cytidine has been developed, demonstrating high overall yields.[1][2] This pathway can proceed in two different sequences:
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Route A: Selective enzymatic acylation followed by transamination.[1][5]
-
Route B: Hydroxamination of cytidine followed by selective enzymatic acylation.[3]
Route A: Acylation Followed by Hydroxamination
This approach first involves the selective acylation of the 5'-hydroxyl group of cytidine, followed by a hydroxamination step to yield Molnupiravir.
Caption: Two-step synthesis of Molnupiravir from Cytidine (Route A).
Quantitative Data for the Two-Step Synthesis (Route A)
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | Cytidine | Isobutyryl anhydride, Novozym-435, Dioxane, 60°C | 5'-O-Isobutyryl-cytidine | ~75 | >95 | [6] |
| 2 | 5'-O-Isobutyryl-cytidine | Hydroxylamine sulfate, 70% aq. 1-butanol, 75-80°C | Molnupiravir | 41 (overall) | >99 | [1][2] |
Experimental Protocol: Two-Step Synthesis (Route A)
Step 1: Enzymatic Acylation of Cytidine [6]
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To an oven-dried reaction vessel, add cytidine (1 equivalent).
-
Add Novozym-435 (200 wt. %).
-
Add 1,4-dioxane as the solvent.
-
Add crude acetone oxime O-isobutyryl ester (5 equivalents).
-
Heat the reaction mixture to 60°C and stir mechanically.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, filter the mixture to remove the enzyme.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., 2-20% gradient of MeOH in dichloromethane) to obtain 5'-O-Isobutyryl-cytidine.
Step 2: Hydroxamination [1][2]
-
Dissolve 5′-O-Isobutyryl cytidine (1 equivalent) in 70% aqueous 1-butanol.
-
Add hydroxylamine sulfate (3.0-3.2 equivalents).
-
Heat the vigorously stirred mixture to 75–80 °C for 24-40 hours.
-
After cooling to room temperature, separate the layers.
-
Distill the 1-butanol from the organic layer to yield a crude solid.
-
Dissolve the crude material in water and heat to 60–65 °C for 60 minutes for purification.
Four-Step Non-Enzymatic Synthesis from Cytidine
A scalable, fully chemical synthesis of Molnupiravir from cytidine has also been developed, avoiding the use of enzymes.[7] This four-step process involves protection, esterification, hydroxyamination, and deprotection.
Caption: Four-step non-enzymatic synthesis of Molnupiravir from Cytidine.
Quantitative Data for the Four-Step Synthesis
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | Cytidine | 2,2-Dimethoxypropane, p-TsOH, Acetone | 2',3'-O-Isopropylidene-cytidine | - | [7] |
| 2 | 2',3'-O-Isopropylidene-cytidine | Isobutyric anhydride, DBU, Acetonitrile | 5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine | 78 | [7] |
| 3 | 5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine | Hydroxylamine sulfate, Water/Isopropanol | N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine | 96 | [7] |
| 4 | N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine | Formic acid | Molnupiravir | 42 (overall) | [7] |
Experimental Protocol: Four-Step Synthesis
Step 1 & 2: Protection and Esterification [7]
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Protect the 2' and 3'-hydroxyl groups of cytidine using 2,2-dimethoxypropane and an acid catalyst like p-toluenesulfonic acid in acetone.
-
The esterification of the resulting 2',3'-O-isopropylidene-cytidine is then carried out using isobutyric anhydride and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile to yield the protected and esterified intermediate.
Step 3: Hydroxyamination [7]
-
The hydroxyamination of the esterified intermediate is performed using hydroxylamine sulfate in a solvent mixture such as water and isopropanol.
Step 4: Deprotection [7]
-
The final step involves the removal of the acetonide protecting group using an acid, such as formic acid, to yield Molnupiravir.
One-Pot Synthesis from Cytidine
A "one-pot" synthesis has also been developed to improve efficiency and reduce waste.[8] This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to selectively protect the 2',3'-hydroxyls and the amino group of cytidine, facilitating the subsequent 5'-hydroxyl isobutyrylation.[8] The deprotection and hydroxyamination steps are then carried out in a single pot.
Caption: One-pot synthesis of Molnupiravir from Cytidine.
Quantitative Data for the One-Pot Synthesis
| Scale | Overall Yield (%) | Purity (HPLC, %) | Reference |
| 5 g | 84 | - | [8] |
| 100 g | 63 | 99.7 | [8] |
Experimental Protocol: One-Pot Synthesis
-
Cytidine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) at 65°C to protect the hydroxyl and amino groups.[8]
-
After solvent removal, the intermediate is dissolved in dichloromethane (CH2Cl2) and reacted with isobutyric anhydride in the presence of triethylamine (NEt3) and N,N-dimethylaminopyridine (DMAP).[8]
-
The solvent is then switched to 70% aqueous isopropanol, and hydroxylamine sulfate is added. The mixture is heated to 78°C to effect both deprotection and hydroxyamination, yielding Molnupiravir after workup and crystallization.[8]
Conclusion
The synthesis of Molnupiravir from cytidine has evolved to offer several efficient and scalable routes. The two-step enzymatic process provides a high-yield, chromatography-free option, while the four-step chemical synthesis offers a non-enzymatic alternative.[1][7] The one-pot synthesis further streamlines the process, reducing waste and improving throughput.[8] The choice of a particular synthetic pathway will depend on factors such as scale, cost of reagents, and available equipment. These optimized syntheses are crucial for ensuring a stable and affordable supply of this important antiviral medication.
References
- 1. Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Synthesis Route for Molnupiravir - ChemistryViews [chemistryviews.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. pubs.acs.org [pubs.acs.org]
